

A Comparative Guide to Hinc II and HindII Restriction Enzymes

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Compound of Interest

Compound Name: *Hinc II*

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For researchers, scientists, and professionals in drug development, the precise manipulation of DNA is a cornerstone of molecular biology. Restriction enzymes are indispensable tools in this regard, and understanding the nuances between seemingly similar enzymes is critical for experimental success. This guide provides a detailed comparison of **Hinc II** and HindII, two Type II restriction endonucleases. While both enzymes originate from *Haemophilus influenzae* and are isoschizomers, meaning they recognize the same DNA sequence, subtle differences in their properties and commercial formulations can influence their application in the laboratory.

Core Properties and Recognition Site

Both **Hinc II** and HindII recognize the degenerate six-base pair sequence 5'-GTPyPuAC-3', where 'Py' represents a pyrimidine (C or T) and 'Pu' represents a purine (A or G).[1][2][3] They cleave the DNA within this recognition site, between the pyrimidine and purine bases, to produce blunt ends.[2][3] This characteristic makes them valuable for cloning strategies where blunt-ended fragments are required. **Hinc II** is often considered the prototype for this recognition sequence.[4]

Comparative Performance and Reaction Conditions

The optimal performance of restriction enzymes is highly dependent on the reaction conditions, particularly the composition of the reaction buffer. Different suppliers provide optimized buffers for their enzymes, which can affect activity and fidelity. Below is a summary of the recommended reaction conditions for **Hinc II** and HindII from various suppliers.

Table 1: Comparison of **Hinc II** and **HindII** Properties

Feature	Hinc II	HindII
Source Organism	Haemophilus influenzae Rc[4] [5][6][7]	Haemophilus influenzae Rd[2] [8]
Recognition Site	5'-GTPyPuAC-3'[1][9]	5'-GTPyPuAC-3'[2][3]
Cut Type	Blunt[2]	Blunt[3][10]
Isoschizomers	HindII[11][12]	Hinc II[10][13]
Incubation Temperature	37°C[4][5][6][14]	37°C[10][15]
Heat Inactivation	65°C for 20 minutes[4][5][6]	65°C for 20 minutes[15]

Table 2: Supplier-Specific Reaction Buffer Components

Supplier	Enzyme	1X Buffer Composition
New England Biolabs (NEB)	Hinc II	50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin (rCutSmart™ Buffer)[6]
Thermo Fisher Scientific	Hinc II (HindII)	33 mM Tris-acetate (pH 7.9), 10 mM magnesium acetate, 66 mM potassium acetate, 0.1 mg/mL BSA (Tango™ Buffer) [15]
Jena Bioscience	Hinc II	Universal Buffer (UB) recommended for 100% activity.[14]
BMLabosis	Hinc II	20 mM Tris-HCl (pH 7.4), 5 mM MgCl ₂ , 50 mM KCl, supplemented with 100 µg/ml bovine serum albumin.[4]
Sigma-Aldrich (Roche)	Hind II	100 mM Tris-HCl, 500 mM NaCl, 100 mM MgCl ₂ , 10 mM Dithioerythritol, pH 7.5 (SuRE/Cut Buffer M)[10]

Methylation Sensitivity

The activity of restriction enzymes can be affected by methylation of the DNA substrate. Understanding these sensitivities is crucial when working with DNA from sources with active methyltransferases.

Table 3: Methylation Sensitivity of **Hinc II** and HindII

Methylation Type	Hinc II Sensitivity	HindII Sensitivity
dam	Not Sensitive[4][5][6]	No effect (never overlaps)[15]
dcm	Not Sensitive[4][5][6]	No effect (never overlaps)[15]
CpG	Blocked by some combinations of overlapping methylation.[5][6] May be impaired.[15]	Inhibited by 5-hydroxymethylcytosine at the 3'-C of the recognition sequence.[10]
Other	Blocked by some overlapping EcoKI methylation.[4]	Inhibited by 6-methyladenine.[10]

A study published in Nucleic Acids Research demonstrated that HincII is also sensitive to methylation of a cytosine residue immediately 5' to its recognition sequence.[1]

Experimental Protocols

The following are generalized protocols for a standard single digest. For specific applications, such as double digests or digestion of PCR products, it is recommended to consult the manufacturer's specific guidelines.

Standard Single Digestion Protocol

A typical restriction digest involves the following components:

- DNA: 1 µg
- 10X Reaction Buffer: 5 µl
- Restriction Enzyme: 1 µl (5-10 units)
- Nuclease-free Water: to a final volume of 50 µl

Procedure:

- Add the components in the order listed to a microcentrifuge tube.

- Gently mix the reaction by pipetting up and down.
- Incubate the reaction at 37°C for 1 hour.
- To stop the reaction, heat inactivate the enzyme at 65°C for 20 minutes, or purify the DNA using a spin column or other method.[\[4\]](#)[\[14\]](#)[\[15\]](#)

Digestion of PCR Products

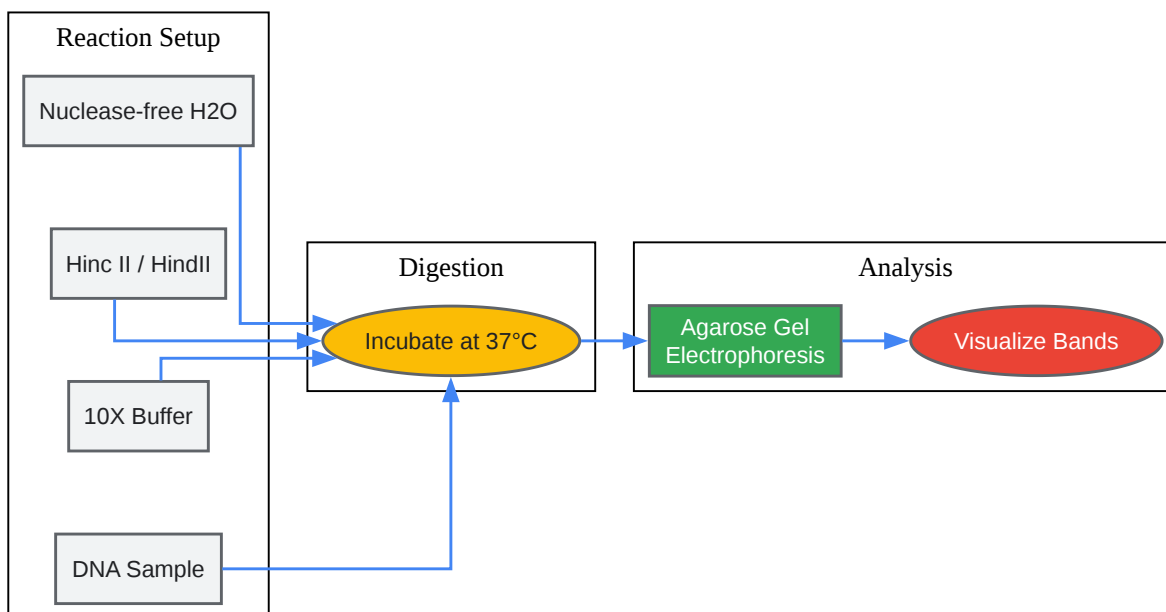
For the digestion of unpurified PCR products, it is often recommended to use a larger reaction volume to dilute potential inhibitors from the PCR mix.[\[16\]](#)

Procedure:

- Combine 10 µl of the PCR reaction mixture with 18 µl of nuclease-free water.
- Add 2 µl of 10X reaction buffer.
- Add 1-2 µl of the restriction enzyme.
- Incubate at 37°C for 1-16 hours.[\[15\]](#)

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow involving a restriction digest followed by analysis.

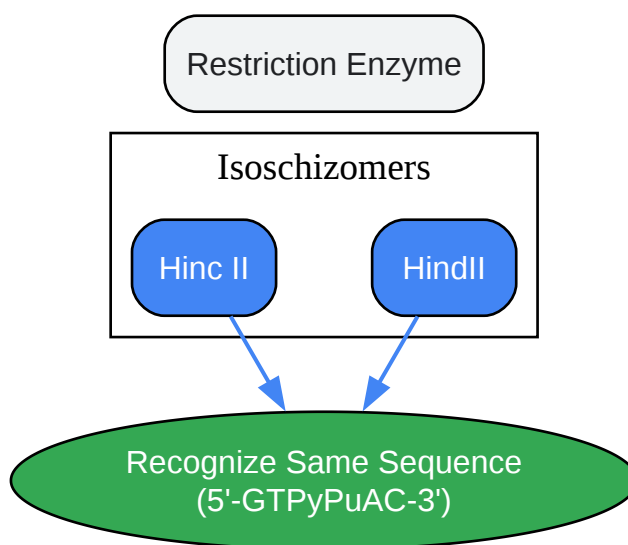


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A typical restriction enzyme digestion workflow.

Logical Relationship of Isoschizomers

The relationship between **Hinc II** and HindIII as isoschizomers is a key takeaway. The following diagram illustrates this concept.



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Hinc II and HindII are isoschizomers recognizing the same DNA sequence.

Conclusion

In summary, **Hinc II** and HindII are isoschizomeric restriction enzymes that both recognize and cleave the sequence 5'-GTPyPuAC-3' to produce blunt ends. While their fundamental enzymatic activity is the same, researchers should pay close attention to the specific reaction conditions and buffer systems provided by different manufacturers to ensure optimal performance. Furthermore, the differential sensitivity to certain types of DNA methylation can be a critical factor in experimental design, particularly when working with DNA from various prokaryotic or eukaryotic sources. By considering these factors, researchers can effectively utilize either **Hinc II** or HindII for their specific molecular cloning and DNA analysis needs.

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